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Abstract: Imazalil is a systemic imidazole fungicide widely used for the post-harvest treatment

of fruits and vegetables and as a seed dressing.[1] Its widespread application has led to

scrutiny of its toxicological profile, particularly its potential to induce genetic damage and

cancer. This technical guide provides an in-depth review of the genotoxic and carcinogenic

potential of Imazalil, summarizing key studies, detailing experimental protocols, and illustrating

the proposed mechanisms of action. The evidence suggests that while some in vitro and in vivo

assays indicate a potential for DNA damage, the overall weight of evidence from a standard

battery of tests suggests Imazalil is not mutagenic.[1][2] Carcinogenicity has been observed in

rodents, primarily as liver and thyroid tumors, which are believed to occur through a non-

genotoxic, receptor-mediated mode of action that may have less relevance to humans.[2]

Genotoxic Potential
The genotoxicity of Imazalil has been evaluated in a comprehensive range of in vitro and in

vivo assays. While the majority of standard regulatory studies have returned negative results,

some recent studies have reported positive findings for DNA damage, particularly at higher

concentrations.[2][3]

Summary of Genotoxicity Studies
The results from various genotoxicity assays are summarized in the table below, providing a

comparative overview of the endpoints and test systems evaluated.
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End-Point
Test
System

Concentrati
on / Dose

Purity (%) Results Reference

In Vitro

Reverse

Mutation

Salmonella

typhimurium

(TA97, TA98,

TA100,

TA1535,

TA1538)

5–500 µ

g/plate
98.7

Negative

(with/without

metabolic

activation)

[2][4]

Chromosoma

l Aberration

Human

Peripheral

Lymphocytes

0 to 672 µM N/A

Positive

(Dose-

dependent

increase)

[5]

Micronucleus

(MN) Test

Human

Peripheral

Lymphocytes

0 to 672 µM N/A

Positive

(Dose-

dependent

increase)

[5]

DNA Damage

(Comet

Assay)

Human

Peripheral

Lymphocytes

6.8 - 136 µ

g/plate
N/A

Positive

(Dose-

dependent

increase in

tail moment)

[3]

Unscheduled

DNA

Synthesis

Mammalian

Cells in

Culture

N/A N/A Negative [4]

In Vivo

Dominant

Lethal Test

Male and

Female Mice

10, 40, or 160

mg/kg bw

(single dose)

N/A Negative [1][6]

DNA Damage

(Comet

Assay)

Drosophila

melanogaster

1 and 4.5 mM N/A Positive

(Statistically

[7]
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significant

increase)

Somatic

Mutation and

Recombinatio

n (SMART)

Drosophila

melanogaster

0.25, 1, and

4.5 mM
N/A Negative [7][8]

N/A: Not Available in cited sources.

Experimental Protocols for Key Assays
1.2.1 Bacterial Reverse Mutation Assay (Ames Test) This assay evaluates the potential of a

substance to induce gene mutations.

Principle: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are

exposed to the test substance with and without a metabolic activation system (S9 mix from

rat liver). If the substance is a mutagen, it will cause the bacteria to revert to a state where

they can synthesize their own histidine, allowing them to grow on a histidine-limited medium.

Methodology: Various concentrations of Imazalil (e.g., 5-500 µ g/plate ) are added to agar

plates containing the bacterial strains.[4] Plates are prepared in triplicate for each

concentration, with and without S9 activation. Positive and negative controls are run

concurrently. The plates are incubated for 48-72 hours, and the number of revertant colonies

is counted.

Endpoint: A significant, dose-dependent increase in the number of revertant colonies

compared to the negative control is considered a positive result. Imazalil has consistently

tested negative in this assay.[2][4]

1.2.2 DNA Damage Assay (Comet Assay) This is a sensitive method for detecting DNA strand

breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to

electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away

from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional

to the amount of DNA damage.
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Methodology: Human peripheral lymphocytes are cultured and exposed to various

concentrations of Imazalil for a defined period (e.g., 4 or 24 hours).[3] Following exposure,

the cells are collected, embedded in agarose gel, and lysed with detergents and high salts.

The slides then undergo electrophoresis under alkaline conditions, followed by staining with

a fluorescent DNA-binding dye.

Endpoint: Images are captured via fluorescence microscopy, and software is used to quantify

the "tail moment" (a product of tail length and the fraction of DNA in the tail). Imazalil has

been shown to cause a dose-dependent increase in DNA damage in human lymphocytes in

this assay.[3]

Genotoxicity Testing Workflow
The typical workflow for assessing the genotoxic potential of a chemical involves a tiered

approach, starting with in vitro tests and progressing to in vivo studies if necessary.

General Workflow for Genotoxicity Assessment

In Vitro Screening

Evaluation

In Vivo Confirmation

Test Compound:
Imazalil

Bacterial Reverse
Mutation Assay (Ames)

Chromosomal
Aberration Assay

Comet Assay / 
Micronucleus Test

Evidence of
Genotoxicity?

In Vivo Assays
(e.g., Micronucleus,

Comet, Dominant Lethal)
Yes Weight of Evidence

Assessment

No

Click to download full resolution via product page

A generalized workflow for assessing the genotoxicity of a chemical compound.
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Carcinogenic Potential
Long-term carcinogenicity studies in rodents have shown that Imazalil can induce tumors in

the liver and thyroid gland.[2] However, the proposed mode of action is considered non-

genotoxic and involves mechanisms that may be specific to rodents.

Summary of Carcinogenicity Bioassays
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Species /
Strain

Dose /
Concentr
ation

Duration
Route of
Administr
ation

Key
Findings

NOAEL
Referenc
e

Albino

Swiss Mice

0, 6.25, 25,

100 ppm

(in drinking

water)

18 months

Oral

(drinking

water)

No

treatment-

related

increase in

tumors.

40 mg/kg

bw/day
[2]

SPF Albino

Swiss Mice

0, 50, 200,

600 ppm

(in diet)

~23

months
Oral (diet)

Increased

incidence

of

hepatocell

ular

adenomas

and

combined

adenomas/

carcinomas

in females

at the

highest

dose.

8.1 mg/kg

bw/day

(males),

9.9 mg/kg

bw/day

(females)

[4]

Wistar

Rats

0, 5, 20, 80

mg/kg

bw/day

24-30

months
Oral (diet)

No

increases

in tumors

compared

to controls.

5.0 mg/kg

bw/day
[1][6]

Rats N/A N/A N/A

Thyroid

follicular

cell tumors

observed

in male

rats.

N/A [2]
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NOAEL: No-Observed-Adverse-Effect Level; bw: body weight.

Mode of Action (MOA) for Rodent Liver Tumors
The weight of evidence suggests that Imazalil is not a genotoxic carcinogen.[2] The liver

tumors observed in mice are proposed to arise from a non-genotoxic mode of action involving

the activation of xenobiotic-sensing nuclear receptors, such as the Pregnane X Receptor (PXR)

and the Constitutive Androstane Receptor (CAR).[2][9][10]

This activation leads to a sequence of key events:

Receptor Activation: Imazalil activates PXR and/or CAR in hepatocytes.[9][10]

Enzyme Induction: This leads to the induction of cytochrome P450 (CYP) enzymes.[2]

Increased Cell Proliferation: Sustained receptor activation and enzyme induction result in

increased hepatocyte turnover and proliferation.[2][9]

Altered Hepatic Foci: The proliferative stimulus promotes the development of pre-neoplastic

lesions (altered hepatic foci).

Tumor Formation: Over time, these foci can progress to form hepatocellular adenomas and

carcinomas.[2]
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Proposed Mode of Action for Imazalil-Induced Rodent Liver Tumors

Imazalil Exposure

Activation of Nuclear Receptors
(PXR and/or CAR) in Hepatocytes

Increased Expression of
CYP450 Enzymes

Sustained Hepatocyte
Proliferation

Metabolic Stress

Formation of Altered
Hepatic Foci

Hepatocellular Adenomas
and Carcinomas

Progression

Click to download full resolution via product page

Key events in the proposed non-genotoxic MOA for rodent liver tumor formation.

Endocrine Disruption Potential
Imazalil has also been identified as an endocrine disruptor, primarily through its action as an

androgen receptor (AR) antagonist.[11][12] This activity can interfere with steroid hormone
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balance and is another potential indirect mechanism contributing to its toxicological profile.

Maternal exposure in mice has been shown to disrupt the endocrine system in offspring,

leading to an aromatase deficiency which decreases the conversion of androgens to estrogens.

[11][12]

Imazalil's Endocrine Disruption Pathway

Imazalil
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Mechanism of endocrine disruption by Imazalil via androgen receptor antagonism.

Experimental Protocol: Long-Term Carcinogenicity
Bioassay

Principle: To assess the carcinogenic potential of a substance over the lifetime of an animal

model.

Methodology:

Test System: Typically conducted in two rodent species (e.g., Wistar rats and Swiss mice),

with equal numbers of males and females per group (e.g., 50/sex/group).[2][4]

Dosing: The test substance is administered for a major portion of the animal's lifespan

(e.g., 18-24 months).[2][4] Imazalil has been tested via administration in the diet or

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30853599/
https://www.researchgate.net/publication/331604527_Maternal_exposure_to_imazalil_disrupts_the_endocrine_system_in_F1_generation_mice
https://www.benchchem.com/product/b3429329?utm_src=pdf-body-img
https://www.benchchem.com/product/b3429329?utm_src=pdf-body
https://apps.who.int/pesticide-residues-jmpr-database/Document/265
https://www.inchem.org/documents/jmpr/jmpmono/v00pr08.htm
https://apps.who.int/pesticide-residues-jmpr-database/Document/265
https://www.inchem.org/documents/jmpr/jmpmono/v00pr08.htm
https://www.benchchem.com/product/b3429329?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3429329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


drinking water at multiple dose levels, including a control group and a high dose intended

to be a maximum tolerated dose (MTD).

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight

and food consumption are measured weekly.

Terminal Procedures: At the end of the study, all surviving animals are euthanized. A full

necropsy is performed, and organs are weighed. Tissues from all animals (including those

that died prematurely) are preserved and subjected to comprehensive histopathological

examination by a veterinary pathologist.

Endpoint: The primary endpoint is the incidence of tumors (benign and malignant) in treated

groups compared to the control group. Statistical analysis is performed to determine if there

is a compound-related increase in tumor formation.

Conclusion
The toxicological profile of Imazalil is complex. The weight of evidence from standard

genotoxicity assays suggests it is not a direct mutagen.[2] However, some studies have

demonstrated its ability to induce DNA damage, chromosomal aberrations, and micronuclei,

indicating a potential for genotoxicity that warrants consideration.[3][5]

The carcinogenicity observed in long-term rodent studies (liver and thyroid tumors) is plausibly

explained by a non-genotoxic mode of action involving sustained activation of nuclear

receptors (PXR/CAR) and endocrine disruption.[2][9][11] This MOA is often considered to have

a threshold and may be more relevant to high-dose exposures in sensitive rodent species than

to low-level human dietary exposure. Regulatory bodies like the JMPR and EFSA have

established an Acceptable Daily Intake (ADI) of 0.03 mg/kg bw and an Acute Reference Dose

(ARfD) of 0.05 mg/kg bw, respectively, based on the overall toxicological data.[2][13][14]

Further research into the toxicity of its metabolites remains an area of interest for regulatory

agencies.[15][16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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